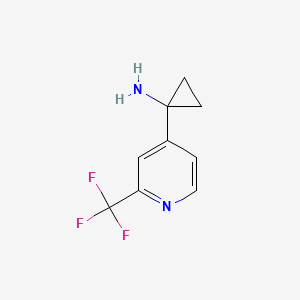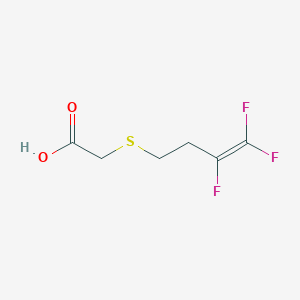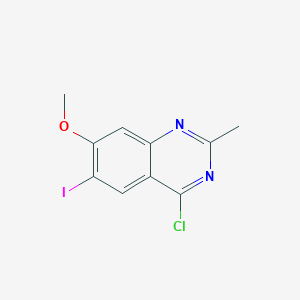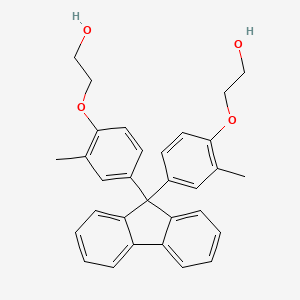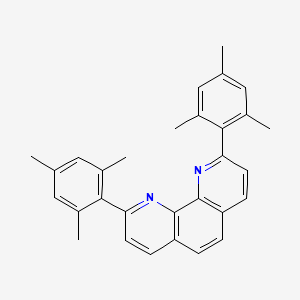
2,9-Dimesityl-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimesityl-1,10-phenanthroline is an organic compound known for its unique structural and electronic properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, catalysis, and material science. The compound is characterized by the presence of two mesityl groups attached to the 2 and 9 positions of the phenanthroline ring, which significantly influence its chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimesityl-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Functionalization: The 2 and 9 positions of the phenanthroline ring are functionalized using mesityl bromide in the presence of a strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the mesityl rings.
Applications De Recherche Scientifique
2,9-Dimesityl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: Research is ongoing into its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2,9-Dimesityl-1,10-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. In biological systems, its metal complexes can intercalate with DNA, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound, lacking the mesityl groups, is less sterically hindered and has different electronic properties.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of mesityl groups, leading to different reactivity and applications.
Neocuproine: Another derivative with distinct substituents that influence its coordination chemistry and biological activity.
Uniqueness: 2,9-Dimesityl-1,10-phenanthroline is unique due to the presence of bulky mesityl groups, which provide steric protection and influence its electronic properties. This makes it particularly useful in applications requiring stable metal complexes and specific reactivity patterns.
Propriétés
Formule moléculaire |
C30H28N2 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C30H28N2/c1-17-13-19(3)27(20(4)14-17)25-11-9-23-7-8-24-10-12-26(32-30(24)29(23)31-25)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3 |
Clé InChI |
QBCTYVWULHRLDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C)C)C)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)

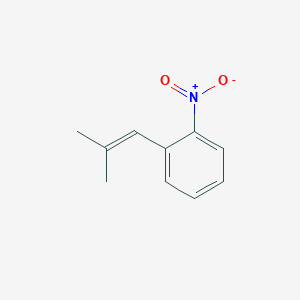
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
